molecular formula C15H13N3O2S B2970152 N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034602-57-6

N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2970152
CAS RN: 2034602-57-6
M. Wt: 299.35
InChI Key: IAYCZHJPENKORB-UHFFFAOYSA-N
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Description

“N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . It also has a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiadiazole rings, and the attachment of the benzyl and carboxamide groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions . Thiadiazole compounds can be synthesized from thiosemicarbazides .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and thiadiazole rings, as well as the benzyl and carboxamide groups. Furan compounds are known to participate in a variety of chemical reactions, including cycloaddition and cycloisomerization . Thiadiazole compounds can also undergo a range of reactions .

Scientific Research Applications

Synthesis and Biological Study

Research by Patel et al. (2015) delves into the synthesis of novel heterocyclic compounds related to N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, emphasizing their antibacterial and antifungal activities. These compounds, characterized through various spectroscopic methods, have shown promise against both gram-positive and gram-negative bacteria, as well as against fungi, highlighting their potential as antimicrobial agents (Patel, Patel, & Shah, 2015).

Antimicrobial and Anticancer Activities

Another study by Reddy et al. (2010) focused on the synthesis of derivatives with a similar core structure, assessing their nematicidal, antibacterial, and antifungal activities. The compounds demonstrated significant biological activity, with some showing comparable efficacy to standard treatments. This study underscores the compounds' potential in developing new antimicrobial agents and nematicides (Reddy, Rao, Yakub, & Nagaraj, 2010).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) explored the chemical reactivity of related compounds, focusing on their electrophilic substitution reactions. These studies provide insights into the compounds' chemical properties and potential applications in synthetic organic chemistry, offering pathways for the creation of novel molecules with potential biological and pharmacological activities (Aleksandrov & El’chaninov, 2017).

Anticancer Evaluation and Docking Study

Tiwari et al. (2017) conducted an anticancer evaluation and docking study of compounds containing the thiadiazole scaffold, demonstrating their in vitro anticancer activity against several human cancer cell lines. This research highlights the therapeutic potential of these compounds, with some showing promising GI50 values compared to standard drugs. Additionally, the study includes a computational analysis to predict the compounds' ADMET properties, providing valuable information for drug development (Tiwari et al., 2017).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-18-17-10)15(19)16-8-11-2-4-12(5-3-11)13-6-7-20-9-13/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCZHJPENKORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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